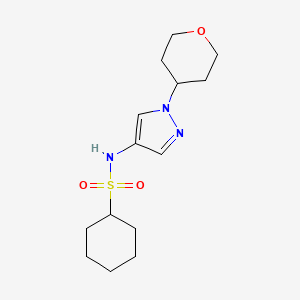![molecular formula C17H18N4O3S B2549745 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea CAS No. 1904414-04-5](/img/structure/B2549745.png)
1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea is a chemical entity that may be related to various urea derivatives synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as inhibition of enzymes like glycogen synthase kinase 3 (GSK-3) which is implicated in Alzheimer's disease , and antitumor activities .
Synthesis Analysis
The synthesis of related urea derivatives typically involves the condensation of an amine with an isocyanate or a carbodiimide. For instance, in the synthesis of 1-aryl-3-(4-methoxybenzyl)ureas, an electrophilic warhead is incorporated onto the ring scaffold to target the Cys199 residue of GSK-3β, suggesting a similar approach could be used for the synthesis of the compound . Another related synthesis involves the regioselective condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea, which could provide insights into the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of urea derivatives can be characterized using techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction. For example, the structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was elucidated using these methods, providing detailed information about the arrangement of atoms and the geometry of the molecule . This suggests that a similar approach could be used to analyze the molecular structure of 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents attached to the urea moiety. For instance, the presence of an electrophilic warhead in the benzimidazolylurea derivatives suggests that these compounds could undergo covalent interactions with target enzymes . This implies that the compound may also be designed to react with specific biological targets through covalent bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, can be determined experimentally. These properties are crucial for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile. The antitumor activity of a related compound was analyzed using an MTT assay, which also provides information on the compound's cytotoxicity . Such assays could be used to assess the biological properties of the compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound closely related to 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea, identified as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has been synthesized and studied for its anticancer activity. The compound showed significant inhibition against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer, indicating its potential as an anticancer agent. The molecular docking studies suggested that the compound might inhibit specific cancer-related proteins, further supporting its potential use in cancer therapy (Huang et al., 2020).
Pharmacokinetic Studies
Another related compound, 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, known as AR-A014418, has shown potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. A study focused on synthesizing a stable deuterium-labeled version of AR-A014418 to use as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetic studies. This development aids in understanding the drug's absorption, distribution, and overall pharmacokinetics, which is crucial for its application in therapeutic settings (Liang et al., 2020).
Enzyme Inhibition
The synthesis of some tetrahydropyrimidine-5-carboxylates derived from urea has demonstrated inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in conditions such as Alzheimer's disease. These compounds have shown effective inhibition profiles, suggesting their potential use in treating neurological disorders by modulating enzyme activity (Sujayev et al., 2016).
Molecular Structure Analysis
Investigations into the molecular structure, vibrational spectra, and electron distribution (HOMO-LUMO analyses) of compounds similar to 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea have been conducted. These studies provide insights into the compound's stability, reactivity, and potential interactions with biological targets, which are crucial for drug design and development (Al-Abdullah et al., 2014).
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-24-13-4-2-3-12(9-13)10-19-17(23)18-6-7-21-11-20-14-5-8-25-15(14)16(21)22/h2-5,8-9,11H,6-7,10H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCCVXRIIVHYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

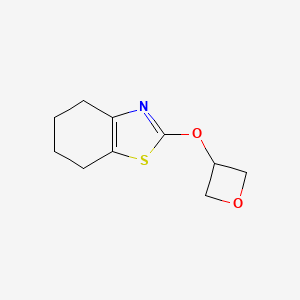
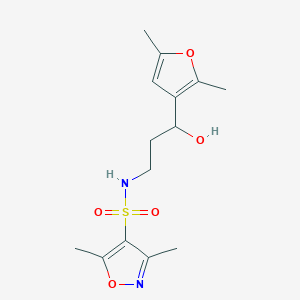
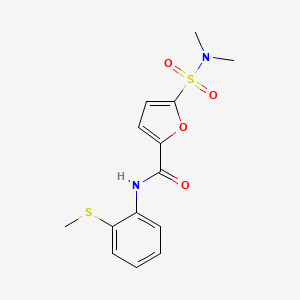
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)
![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)
![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)
![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)
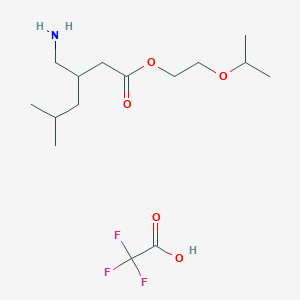
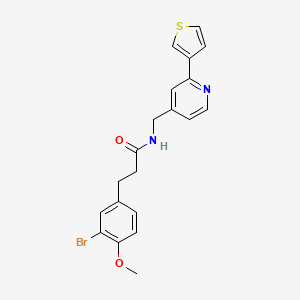
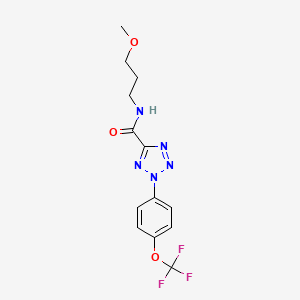
![7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2549682.png)
